molecular formula C13H16O3 B13500935 1-(2-Ethoxyphenyl)cyclobutanecarboxylic acid CAS No. 74205-39-3

1-(2-Ethoxyphenyl)cyclobutanecarboxylic acid

Cat. No.: B13500935
CAS No.: 74205-39-3
M. Wt: 220.26 g/mol
InChI Key: YTDFEXBBODCKNA-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)cyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring attached to a carboxylic acid group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)cyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the intramolecular cyclization of 1,4-dibromobutane with a base to form the cyclobutane ring, followed by the addition of the ethoxyphenyl group through a Friedel-Crafts acylation reaction

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and controlled reaction environments to facilitate the cyclization and acylation processes.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Ethoxyphenyl)cyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to construct complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. The cyclobutane ring and carboxylic acid group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Properties

CAS No.

74205-39-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-(2-ethoxyphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-2-16-11-7-4-3-6-10(11)13(12(14)15)8-5-9-13/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15)

InChI Key

YTDFEXBBODCKNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2(CCC2)C(=O)O

Origin of Product

United States

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